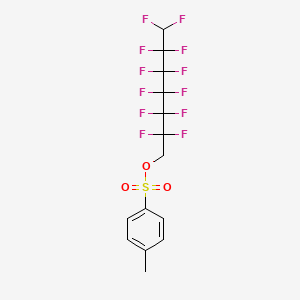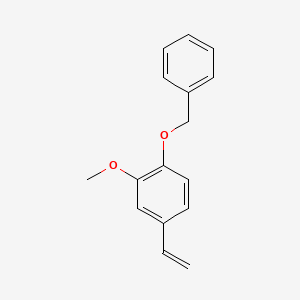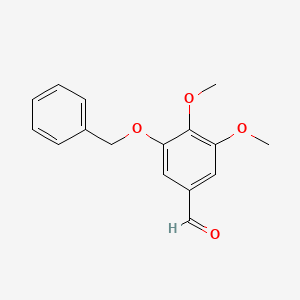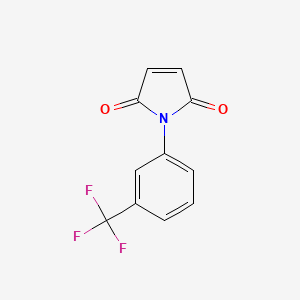
1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione
Übersicht
Beschreibung
1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione (TFMPPD) is an organic compound belonging to the class of pyrroles. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. TFMPPD has a broad range of applications in the fields of chemistry, biochemistry, and medicine.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been studied for their potential as corrosion inhibitors. For instance, derivatives like 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) demonstrate effective inhibitory action against carbon steel corrosion in hydrochloric acid medium. These compounds show increased efficiency with concentration and are considered mixed-type inhibitors. Their adsorption on steel surfaces obeys Langmuir's adsorption isotherm, indicating a chemisorption process as the primary adsorption mechanism (Zarrouk et al., 2015).
Luminescent Polymers
Pyrrole-2,5-dione derivatives have been used in the synthesis of highly luminescent polymers. For example, polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain exhibit strong fluorescence and high quantum yield. These properties vary based on their molecular structure and can be leveraged in various applications like organic electronics and photoluminescent materials (Zhang & Tieke, 2008).
Photophysical Properties
Synthesis and study of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives have shown unique photophysical properties. These compounds, with variations in aromatic rings attached to the nitrogen atom, can form thin films by evaporation under vacuum. Their structural ordering and photophysical characteristics, like weak luminescence and long-lived low energy states, are of significant interest for materials science and photovoltaic applications (Gendron et al., 2014).
Solubility and Solvent Effect
The solubility of pyrrole-2,5-dione derivatives in various solvents has been extensively studied. For instance, the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in different solvents increases with temperature and varies across solvents. This understanding is crucial for designing and optimizing pharmaceutical formulations and chemical processes (Li et al., 2019).
Photoluminescent Properties
Another area of application is the development of photoluminescent conjugated polymers. Derivatives like 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) have been used in synthesizing polymers that exhibit orange coloration and strong photoluminescence in solutions. These materials are potentially useful for electronic applications due to their good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).
Structural Studies
Studies focused on the crystal structure of pyrrole-2,5-dione derivatives provide insights into their molecular geometry and potential applications in designing functional dyes and materials with specific electronic properties (Fujii et al., 2001)
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(15)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGGHYHHYCKIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351754 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione | |
CAS RN |
53629-19-9 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



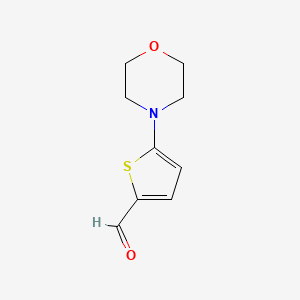
![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)
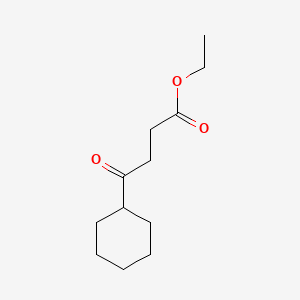
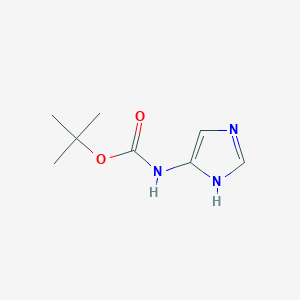
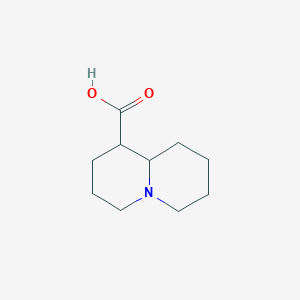
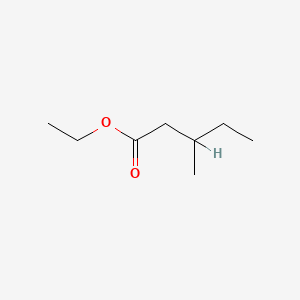
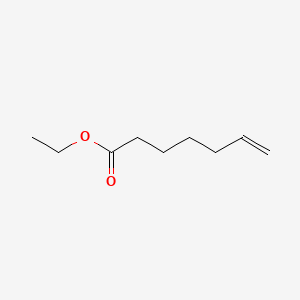
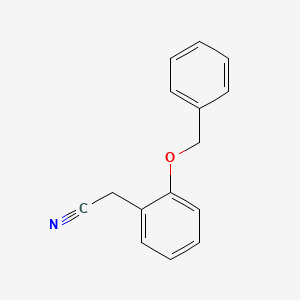
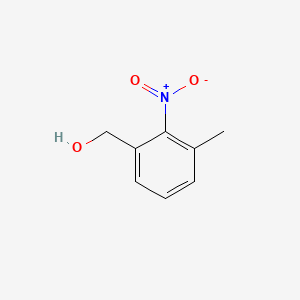
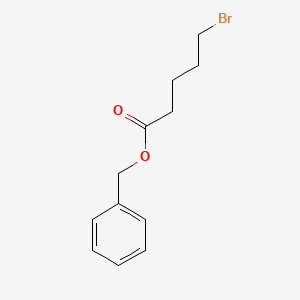
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)
